molecular formula C9H15NO B14659885 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one CAS No. 50401-65-5

1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one

Katalognummer: B14659885
CAS-Nummer: 50401-65-5
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: ZSWOZGFHXRRVHI-IONNQARKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one is a chemical compound known for its unique structural properties. It features a pyrrolidine ring with an ethenyl and a methyl group attached, making it an interesting subject for various chemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclohexene derivatives, which undergo a series of reactions including alkylation and cyclization to form the desired pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

50401-65-5

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-[(3S,4R)-3-ethenyl-4-methylpyrrolidin-1-yl]ethanone

InChI

InChI=1S/C9H15NO/c1-4-9-6-10(8(3)11)5-7(9)2/h4,7,9H,1,5-6H2,2-3H3/t7-,9+/m0/s1

InChI-Schlüssel

ZSWOZGFHXRRVHI-IONNQARKSA-N

Isomerische SMILES

C[C@H]1CN(C[C@H]1C=C)C(=O)C

Kanonische SMILES

CC1CN(CC1C=C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.